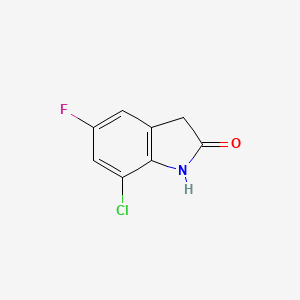

7-Chloro-5-fluoroindolin-2-one

Description

BenchChem offers high-quality 7-Chloro-5-fluoroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-fluoroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQIHCLHTJMPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697468 | |

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-91-8 | |

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Chloro-5-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-Chloro-5-fluoroindolin-2-one. Due to the limited availability of experimental data for this specific compound in public databases, this guide also incorporates information on closely related halogenated indolin-2-one derivatives to offer a broader context for its potential characteristics and biological activities.

Core Chemical Properties

7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of indolin-2-one (also known as oxindole). The presence of both chlorine and fluorine atoms on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity.

Identity and Structure

| Property | Value | Source |

| Chemical Name | 7-Chloro-5-fluoroindolin-2-one | N/A |

| Synonyms | 7-Chloro-5-fluoro-2-oxindole | --INVALID-LINK--[1][2] |

| CAS Number | 1260892-91-8 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₈H₅ClFNO | --INVALID-LINK--[1][2] |

| Molecular Weight | 185.58 g/mol | --INVALID-LINK--[1][2] |

| SMILES | O=C1NC2=C(C=C(F)C=C2Cl)C1 | --INVALID-LINK--[1][2] |

| InChI | InChI=1S/C8H5ClFNO/c9-6-2-5(10)1-4-3-7(12)11-8(4)6/h1-2,11H,3H2 | N/A |

Predicted Physicochemical Properties

No experimental data for the melting point, boiling point, or solubility of 7-Chloro-5-fluoroindolin-2-one is currently available in the public domain. The following data is based on computational predictions.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |

| LogP | 1.9737 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for 7-Chloro-5-fluoroindolin-2-one has been identified in publicly accessible databases. The following sections describe the expected spectral characteristics based on the analysis of related halogenated indole and oxindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum of 7-Chloro-5-fluoroindolin-2-one is expected to show distinct signals for the aromatic protons and the N-H proton. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the chemical shifts of the aromatic protons. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration. The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon. The carbon atoms directly bonded to the chlorine and fluorine atoms will exhibit chemical shifts influenced by the electronegativity of these halogens. Specifically, the carbon bearing the fluorine atom will likely show a large one-bond C-F coupling constant.

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 7-Chloro-5-fluoroindolin-2-one is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band for the C=O (lactone) stretching vibration is anticipated around 1700-1750 cm⁻¹. The N-H stretching vibration should appear as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will likely be observed in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of 7-Chloro-5-fluoroindolin-2-one is expected to show a molecular ion peak (M⁺) at m/z 185. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, is also anticipated due to the natural isotopic abundance of ³⁷Cl.[3] Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments from the molecular ion.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Chloro-5-fluoroindolin-2-one is not available in the reviewed literature, a general synthetic approach for related indolin-2-one derivatives is presented below. This can serve as a foundational methodology for its preparation.

General Synthesis of Substituted Indolin-2-ones

A common route to synthesize substituted oxindoles involves the cyclization of an appropriate N-substituted 2-halo- or 2-nitroanilide. For 7-Chloro-5-fluoroindolin-2-one, a potential precursor would be a suitably substituted 2-amino-phenylacetic acid derivative.

Below is a conceptual workflow for the synthesis of a substituted indolin-2-one.

Figure 1. Conceptual workflow for the synthesis of 7-Chloro-5-fluoroindolin-2-one.

Representative Experimental Protocol: Synthesis of a Halogenated Oxindole

This protocol is a generalized procedure based on methods for synthesizing similar compounds and should be adapted and optimized for the specific synthesis of 7-Chloro-5-fluoroindolin-2-one.

-

Preparation of the Precursor: A substituted aniline, such as 3-chloro-5-fluoroaniline, would be the starting material. This could undergo a series of reactions, for instance, a Sandmeyer reaction to introduce a cyano or other functional group at the 2-position, followed by transformations to introduce the acetic acid side chain necessary for cyclization.

-

Cyclization: The resulting substituted phenylacetic acid derivative is then subjected to cyclization conditions. This often involves treatment with a strong acid or base to facilitate the intramolecular reaction to form the five-membered lactam ring of the indolin-2-one core.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure 7-Chloro-5-fluoroindolin-2-one.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 7-Chloro-5-fluoroindolin-2-one is not currently documented. However, the indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as anticancer agents through the inhibition of protein kinases.

General Biological Activity of Halogenated Indolin-2-ones

Halogenated indolin-2-one derivatives have been extensively investigated for their therapeutic potential. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

-

Anticancer Activity: Many substituted indolin-2-ones exhibit significant cytotoxic effects against various cancer cell lines.[2][5][6] The anticancer activity often stems from the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8][9]

-

Kinase Inhibition: The indolin-2-one core is a key pharmacophore in numerous kinase inhibitors.[4][7][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.[10] Important kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[7][10]

-

Antimicrobial and Antifungal Activity: Some halogenated indole derivatives have demonstrated potent antimicrobial and antifungal properties.[4]

Potential Signaling Pathway Involvement

Given the prevalence of kinase inhibition among indolin-2-one derivatives, it is plausible that 7-Chloro-5-fluoroindolin-2-one could modulate one or more kinase signaling pathways. A representative pathway frequently targeted by this class of compounds is the VEGFR signaling cascade, which is critical for angiogenesis.

Figure 2. Hypothetical inhibition of the VEGFR signaling pathway by 7-Chloro-5-fluoroindolin-2-one.

Conclusion

7-Chloro-5-fluoroindolin-2-one is a chemical entity with potential for further investigation, particularly in the context of drug discovery. While specific experimental data for this compound remains scarce, the well-documented biological activities of the broader class of halogenated indolin-2-ones, especially as kinase inhibitors, suggest that it may possess valuable pharmacological properties. Further research is warranted to synthesize and characterize this compound and to evaluate its biological effects in relevant experimental models. This guide serves as a foundational resource to inform such future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Chloro-5-fluoroindolin-2-one

CAS Number: 1260892-91-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-5-fluoroindolin-2-one, a halogenated indolin-2-one derivative of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates information from closely related analogs to provide insights into its physicochemical properties, potential synthesis, and likely biological activities.

Chemical and Physical Properties

7-Chloro-5-fluoroindolin-2-one, also known as 7-Chloro-5-fluoro-2-oxindole, is a small molecule with the chemical formula C₈H₅ClFNO.[1][2] Its structure features an oxindole core substituted with both a chlorine and a fluorine atom on the benzene ring. The presence of these halogens is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors in its potential as a therapeutic agent.[3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFNO | [1][2] |

| Molecular Weight | 185.58 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |

| LogP (calculated) | 1.9737 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 0 | [5] |

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for 7-Chloro-5-fluoroindolin-2-one has not been identified in the current literature, a plausible synthetic route can be proposed based on established methods for analogous indolin-2-one derivatives. A common and effective method is the Gassman indole synthesis or similar cyclization strategies starting from an appropriately substituted aniline.

Proposed Synthesis of 7-Chloro-5-fluoroindolin-2-one

A potential synthetic pathway could involve the following key steps:

-

Starting Material: The synthesis would likely begin with 3-chloro-5-fluoroaniline.

-

Formation of an α-halo- or α-thio- anilide: The aniline would be reacted with a reagent such as ethyl chloroacetate or a similar electrophile to introduce the necessary carbon framework.

-

Cyclization: The resulting intermediate would then undergo an intramolecular cyclization, often promoted by a strong base or a Lewis acid, to form the indolin-2-one ring system.

General Experimental Protocol for the Synthesis of Substituted Indolin-2-ones (Illustrative)

The following is a generalized experimental protocol based on the synthesis of similar indolin-2-one derivatives. This should be adapted and optimized for the specific synthesis of 7-Chloro-5-fluoroindolin-2-one.

Materials:

-

Substituted aniline (e.g., 3-chloro-5-fluoroaniline)

-

Ethyl chloroacetate

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Lewis acid (e.g., aluminum chloride) or strong base (e.g., sodium hydride)

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Amide Formation: To a solution of the substituted aniline in an anhydrous solvent, slowly add ethyl chloroacetate at a controlled temperature (e.g., 0 °C). The reaction may be stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude N-substituted chloroacetamide intermediate.

-

Cyclization: The crude intermediate is dissolved in an appropriate anhydrous solvent and treated with a Lewis acid (e.g., aluminum chloride) at a suitable temperature. The reaction is monitored by TLC.

-

Final Work-up and Purification: Upon completion, the reaction is carefully quenched with ice-water and acidified with hydrochloric acid. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure indolin-2-one derivative.

Potential Biological Activity and Mechanism of Action

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with diverse biological activities.[4][6] Halogenation, particularly with chlorine and fluorine, often enhances the therapeutic potential of these molecules.[3][7] Based on extensive research into structurally related compounds, 7-Chloro-5-fluoroindolin-2-one is predicted to exhibit significant biological activity, most notably as a kinase inhibitor.

Kinase Inhibition

Many 3-substituted indolin-2-one derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[8][9][10] These pathways are often dysregulated in diseases such as cancer. The introduction of halogen atoms can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases.[7]

Potential Kinase Targets:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key mechanism for anti-angiogenic therapies in cancer. Several indolin-2-one derivatives have shown potent VEGFR inhibitory activity.[9]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, PDGFR is another important target in cancer therapy.[10]

-

EGFR (Epidermal Growth Factor Receptor) and Her-2: These receptors are critical in the development of several types of cancer, and their inhibition is a validated therapeutic strategy.[8]

Other Potential Biological Activities

Indolin-2-one derivatives have also been investigated for a range of other therapeutic applications, suggesting that 7-Chloro-5-fluoroindolin-2-one could be explored for:

-

Anti-inflammatory activity: Some indolin-2-ones have been shown to inhibit the production of pro-inflammatory mediators.[5]

-

Antimicrobial activity: The indolinone scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.[11]

-

Antiviral activity: Certain derivatives have demonstrated inhibitory effects against viral enzymes, such as HIV-1 RNase H.[12]

Experimental Workflow for Biological Evaluation

To validate the predicted biological activities of 7-Chloro-5-fluoroindolin-2-one, a structured experimental workflow is necessary.

Conclusion

7-Chloro-5-fluoroindolin-2-one is a promising, yet under-investigated, chemical entity. Based on the well-established pharmacology of the indolin-2-one scaffold and the known effects of halogenation, this compound warrants further investigation, particularly as a potential kinase inhibitor for applications in oncology and other therapeutic areas. The proposed synthesis and experimental workflows in this guide provide a foundational framework for researchers to begin exploring the therapeutic potential of this molecule.

References

- 1. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-Chloro-5-fluoroindolin-2-one | 1260892-91-8 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-5-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 7-Chloro-5-fluoroindolin-2-one, a halogenated derivative of the indolinone core. The indolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with significant biological activities, including enzyme inhibition and anticancer properties.[1][2] This guide consolidates key molecular data, presents generalized experimental protocols for synthesis and characterization, and illustrates a typical research workflow.

Molecular Identity and Physicochemical Properties

7-Chloro-5-fluoroindolin-2-one, also known as 7-Chloro-5-fluoro-2-oxindole, is a small molecule featuring a bicyclic indolinone core substituted with both a chlorine and a fluorine atom on the benzene ring.[3][4] These halogen substitutions can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile.

Molecular Identifiers

The fundamental identifiers for 7-Chloro-5-fluoroindolin-2-one are summarized below, providing a standardized basis for its identification in chemical databases and literature.

| Identifier | Value | Source |

| CAS Number | 1260892-91-8 | [3][4] |

| Molecular Formula | C₈H₅ClFNO | [3][4] |

| Synonym | 7-Chloro-5-fluoro-2-oxindole | [3][4] |

| SMILES | O=C1NC2=C(C=C(F)C=C2Cl)C1 | [3][4] |

Computed Physicochemical Properties

The following table outlines key computed physicochemical properties that are critical for drug development, predicting the molecule's behavior in biological systems. These values are derived from computational models.

| Property | Value | Description | Source |

| Molecular Weight | 185.58 g/mol | The mass of one mole of the substance. | [3][4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | A metric for assessing drug transport properties, including intestinal absorption and blood-brain barrier penetration. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.9737 | A measure of lipophilicity, indicating how the compound distributes between an oily and an aqueous phase. | [4] |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). | [4] |

| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms (N, O) with lone pairs. | [4] |

| Rotatable Bonds | 0 | The number of bonds that allow free rotation, influencing conformational flexibility. | [4] |

Experimental Protocols

While specific, detailed published protocols for the synthesis and characterization of 7-Chloro-5-fluoroindolin-2-one are not available in the provided search results, this section outlines generalized, representative methodologies based on established procedures for structurally related indolinone and halo-substituted heterocyclic compounds.[5][6]

Representative Synthesis Protocol: Oxidative Cyclization

The synthesis of substituted indolinones often involves the cyclization of an appropriate aniline precursor. The following protocol is a generalized representation of such a process.

Objective: To synthesize 7-Chloro-5-fluoroindolin-2-one from a suitable di-substituted aniline precursor.

Materials:

-

A suitable 2-amino-tritoluene derivative with appropriate chloro and fluoro substitutions.

-

An oxidizing agent (e.g., N-bromosuccinimide (NBS) or similar).

-

A radical initiator (e.g., Azobisisobutyronitrile (AIBN)).

-

Anhydrous organic solvent (e.g., Carbon tetrachloride or Benzene).

-

Reagents for workup and purification (e.g., sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel, and appropriate elution solvents).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted aniline precursor in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Add the oxidizing agent (e.g., NBS) and a catalytic amount of the radical initiator (e.g., AIBN) to the solution.

-

Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off any solid byproducts. Wash the organic solution sequentially with an aqueous solution of sodium thiosulfate, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 7-Chloro-5-fluoroindolin-2-one using silica gel column chromatography or recrystallization with an appropriate solvent system to obtain the final, high-purity compound.

Standard Characterization Workflow

Confirmation of the molecular structure and assessment of purity are critical steps following synthesis.

Objective: To verify the chemical structure and purity of the synthesized 7-Chloro-5-fluoroindolin-2-one.

Methodology:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) or another appropriate ionization technique.

-

Confirm the presence of the molecular ion peak corresponding to the calculated exact mass of the compound (C₈H₅ClFNO).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments consistent with the 7-chloro-5-fluoroindolin-2-one structure. The aromatic region, in particular, will show characteristic splitting patterns due to the chloro and fluoro substituents.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands, such as the N-H stretch (around 3200-3300 cm⁻¹) and the amide C=O stretch (around 1700-1720 cm⁻¹), which are indicative of the indolinone core.[7]

-

-

Purity Analysis (HPLC):

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) method using an appropriate column (e.g., C18) and mobile phase.

-

Analyze the purified compound to determine its purity, typically expressed as a percentage of the peak area.

-

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and structural elucidation of a target compound like 7-Chloro-5-fluoroindolin-2-one. This process is fundamental in medicinal chemistry and drug discovery research.

Caption: General workflow for synthesis and characterization of substituted indolin-2-ones.

References

- 1. Buy 7-Chloro-5-fluoroindoline-2,3-dione | 259860-03-2 [smolecule.com]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 7-Chloro-5-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible multi-step synthetic pathway for 7-Chloro-5-fluoroindolin-2-one, a halogenated oxindole derivative of interest in medicinal chemistry and drug development. The outlined synthesis is based on established chemical transformations, providing a comprehensive route from commercially available starting materials. This document presents detailed experimental protocols derived from analogous reactions, quantitative data where available, and visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of 7-Chloro-5-fluoroindolin-2-one can be approached through a multi-step sequence commencing with the commercially available 2-chloro-4-fluorotoluene. The core strategy involves the functionalization of the toluene methyl group to a phenylacetic acid derivative, followed by an intramolecular cyclization to construct the desired indolin-2-one ring system.

The proposed synthetic pathway is as follows:

-

Chlorination: Radical chlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-1-(chloromethyl)-4-fluorobenzene.

-

Cyanation: Nucleophilic substitution of the benzylic chloride with a cyanide source to form 2-(2-chloro-4-fluorophenyl)acetonitrile.

-

Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid.

-

Nitration: Regioselective nitration of the phenylacetic acid to introduce a nitro group ortho to the chloro substituent, yielding 2-(2-chloro-4-fluoro-6-nitrophenyl)acetic acid.

-

Reduction: Reduction of the nitro group to an amine, affording 2-(2-amino-6-chloro-4-fluorophenyl)acetic acid.

-

Cyclization (Lactamization): Intramolecular amide bond formation to yield the final product, 7-Chloro-5-fluoroindolin-2-one.

A visual representation of this synthetic pathway is provided below.

Detailed Experimental Protocols

The following protocols are based on analogous transformations found in the chemical literature. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-Chloro-1-(chloromethyl)-4-fluorobenzene

-

Reaction: Free radical chlorination of 2-chloro-4-fluorotoluene.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approximately 77°C for CCl₄).

-

Bubble chlorine gas through the solution or, alternatively, add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise while irradiating with a UV lamp.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-Chloro-4-fluorotoluene | 1.0 | >98% | Commercially available |

| N-Chlorosuccinimide (NCS) | 1.1 | >98% | Commercially available |

| Azobisisobutyronitrile (AIBN) | 0.05 | >98% | Commercially available |

| Carbon Tetrachloride (Solvent) | - | Anhydrous | Commercially available |

Table 1: Reagents for Step 1.

Step 2: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetonitrile

-

Reaction: Nucleophilic substitution of the benzylic chloride with cyanide.

-

Methodology:

-

In a round-bottom flask, dissolve 2-chloro-1-(chloromethyl)-4-fluorobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-Chloro-1-(chloromethyl)-4-fluorobenzene | 1.0 | >95% | From Step 1 |

| Sodium Cyanide (NaCN) | 1.2 | >95% | Commercially available |

| Dimethylformamide (DMF) (Solvent) | - | Anhydrous | Commercially available |

Table 2: Reagents for Step 2.

Step 3: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetic acid

-

Reaction: Hydrolysis of the nitrile to a carboxylic acid.

-

Methodology:

-

In a round-bottom flask, suspend 2-(2-chloro-4-fluorophenyl)acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

The solid carboxylic acid will precipitate out of the solution.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

The crude product can be recrystallized from a suitable solvent like ethanol/water to afford the pure acid.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-(2-Chloro-4-fluorophenyl)acetonitrile | 1.0 | >95% | From Step 2 |

| Concentrated Sulfuric Acid | Excess | - | Commercially available |

| Water | Excess | - | - |

Table 3: Reagents for Step 3.

Step 4: Synthesis of 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid

-

Reaction: Electrophilic aromatic substitution (nitration).

-

Methodology:

-

In a flask cooled in an ice-salt bath, carefully add 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The nitrated product will precipitate. Collect the solid by filtration and wash with cold water.

-

Purify the product by recrystallization.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-(2-Chloro-4-fluorophenyl)acetic acid | 1.0 | >98% | From Step 3 |

| Concentrated Sulfuric Acid | Excess | - | Commercially available |

| Fuming Nitric Acid | 1.1 - 1.5 | - | Commercially available |

Table 4: Reagents for Step 4.

Step 5: Synthesis of 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid

-

Reaction: Reduction of the nitro group.

-

Methodology:

-

In a hydrogenation vessel, dissolve 2-(2-chloro-4-fluoro-6-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

-

Alternatively, reduction can be achieved using a metal/acid system like tin(II) chloride in hydrochloric acid.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude amino acid. This product is often used in the next step without further purification.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid | 1.0 | >95% | From Step 4 |

| 10% Palladium on Carbon (Pd/C) | catalytic | - | Commercially available |

| Hydrogen Gas | Excess | - | - |

| Ethanol (Solvent) | - | Anhydrous | Commercially available |

Table 5: Reagents for Step 5.

Step 6: Synthesis of 7-Chloro-5-fluoroindolin-2-one

-

Reaction: Intramolecular cyclization (lactamization).

-

Methodology:

-

Dissolve the 2-(2-amino-6-chloro-4-fluorophenyl)acetic acid (1.0 eq) in a high-boiling point solvent like diphenyl ether or Dowtherm A.

-

Heat the solution to a high temperature (e.g., 200-250°C) to effect intramolecular condensation and removal of water.

-

Alternatively, the cyclization can be promoted by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by treatment with a base to facilitate the ring closure.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and purify by column chromatography or recrystallization.

-

| Reactant/Reagent | Molar Eq. | Purity | Source |

| 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid | 1.0 | Crude | From Step 5 |

| Diphenyl ether (Solvent) | - | High purity | Commercially available |

Table 6: Reagents for Step 6.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Expected Yield Range (%) |

| 1 | 2-Chloro-1-(chloromethyl)-4-fluorobenzene | 70 - 85 |

| 2 | 2-(2-Chloro-4-fluorophenyl)acetonitrile | 80 - 95 |

| 3 | 2-(2-Chloro-4-fluorophenyl)acetic acid | 85 - 95 |

| 4 | 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid | 60 - 75 |

| 5 | 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid | 90 - 99 |

| 6 | 7-Chloro-5-fluoroindolin-2-one | 50 - 70 |

Table 7: Summary of Expected Reaction Yields.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a typical step in this synthesis, such as the cyanation reaction (Step 2).

Conclusion

This technical guide provides a detailed and plausible synthetic route to 7-Chloro-5-fluoroindolin-2-one. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols, based on analogous reactions, offer a solid foundation for the laboratory synthesis of this compound. The quantitative data, while estimated, provides a useful benchmark for reaction efficiency. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery. Further optimization of each step may be required to achieve the best possible yields and purity on a larger scale.

The Biological Landscape of 7-Chloro-5-fluoroindolin-2-one: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure prevalent in numerous biologically active compounds. While direct studies on the biological activity of 7-Chloro-5-fluoroindolin-2-one are limited in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. This technical guide provides an overview of the biological activities of compounds derived from this scaffold, with a focus on their potential as therapeutic agents.

The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The versatility of this structure allows for chemical modifications that can fine-tune its pharmacological properties, leading to the development of potent and selective inhibitors for various enzymes and receptors. Halogenation, the introduction of halogen atoms such as chlorine and fluorine, is a common strategy to enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. The presence of both chloro and fluoro substituents on the indolin-2-one ring suggests that 7-Chloro-5-fluoroindolin-2-one is a valuable building block for creating novel therapeutic agents with potentially enhanced properties.

Biological Activities of Structurally Related Compounds

Although direct experimental data on 7-Chloro-5-fluoroindolin-2-one is scarce, the biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer and Antiproliferative Activity

Numerous derivatives of substituted indolin-2-ones have demonstrated potent anticancer and antiproliferative effects. For instance, various halogenated isatin (indoline-2,3-dione) derivatives, which are structurally related to 7-Chloro-5-fluoroindolin-2-one, have shown significant cytotoxicity against a range of cancer cell lines. The introduction of chloro and fluoro groups can enhance the lipophilicity and cell permeability of these compounds, facilitating their interaction with intracellular targets.

Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore for the design of kinase inhibitors. Several approved anticancer drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one core and function by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. While no specific kinase inhibitors have been publicly reported as being synthesized directly from 7-Chloro-5-fluoroindolin-2-one, its structural features make it a promising starting material for the development of novel kinase inhibitors.

A related class of compounds, 7-chloro-9H-pyrimido[4,5-b]indoles, have been investigated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's disease.[1][2] The optimization of these compounds has led to the identification of nanomolar inhibitors with improved metabolic stability.[3][4][5]

Table 1: Inhibitory Activity of 7-chloro-9H-pyrimido[4,5-b]indole Derivatives against GSK-3β

| Compound Reference | Structure | IC₅₀ (nM) on GSK-3β |

| 24 | 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile | 130[1] |

| (R)-2 | (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 480[3] |

| (R)-28 | (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | 360[3] |

Experimental Protocols

For the related 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, the synthesis generally involves the reaction of a substituted 7-chloro-9H-pyrimido[4,5-b]indole core with various amine side chains.

General Synthetic Strategy for 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β Inhibitors

The synthesis of the 7-chloro-9H-pyrimido[4,5-b]indole scaffold is a key step. This is followed by the introduction of various side chains, often at the 4-position of the pyrimidine ring, through nucleophilic substitution reactions. For example, the synthesis of alicyclic secondary amine side chains can be achieved via reductive amination of N-Boc protected cyclic ketones with an appropriate amine, followed by deprotection and subsequent reaction with the pyrimido[4,5-b]indole core.

Visualizations

Synthetic Pathway of a GSK-3β Inhibitor Scaffold

The following diagram illustrates a generalized synthetic pathway for the preparation of the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, a key component of the GSK-3β inhibitors mentioned.

Caption: Generalized synthetic route to 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors.

Putative Binding Mode of a 7-chloro-9H-pyrimido[4,5-b]indole-based Inhibitor in GSK-3β

Molecular modeling studies have elucidated the putative binding mode of these inhibitors within the ATP binding site of GSK-3β. The 7-chloro-9H-pyrimido[4,5-b]indole scaffold typically forms key hydrogen bonding interactions with the hinge region of the kinase.

Caption: Schematic of the inhibitor's binding mode within the GSK-3β active site.

Conclusion

While 7-Chloro-5-fluoroindolin-2-one itself has not been extensively studied for its biological activity, its structural features and its role as a synthetic intermediate make it a compound of significant interest to the drug discovery community. The proven track record of the indolin-2-one scaffold in yielding successful drug candidates, combined with the enhancing effects of halogenation, positions 7-Chloro-5-fluoroindolin-2-one as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 7-Chloro-5-fluoroindolin-2-one Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged structure" for its ability to interact with a multitude of biological targets. Among its numerous derivatives, those halogenated at strategic positions have demonstrated significant potential as potent and selective kinase inhibitors. This technical guide focuses on the 7-chloro-5-fluoroindolin-2-one core, a promising but less explored scaffold, and its analogs. Drawing upon data from closely related halogenated indolin-2-ones, this document provides a comprehensive overview of their synthesis, biological activities, and the experimental protocols essential for their evaluation.

The 7-Chloro-5-fluoroindolin-2-one Core: A Promising Scaffold

The 7-chloro-5-fluoroindolin-2-one moiety combines the established pharmacophoric features of the indolin-2-one core with the unique properties of halogen substituents. The presence of both chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] While specific research on the 7-chloro-5-fluoro substitution pattern is emerging, the broader class of halogenated indolin-2-ones has been extensively studied, with notable examples like Sunitinib (a 5-fluoroindolin-2-one derivative) achieving clinical success.[3][4] These compounds typically function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), playing crucial roles in cancer therapy by modulating signaling pathways involved in angiogenesis and cell proliferation.[3][5][6][7][8]

Synthesis of 7-Chloro-5-fluoroindolin-2-one and Its Analogs

While a specific, detailed synthesis protocol for 7-chloro-5-fluoroindolin-2-one is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted indolin-2-ones. The general approach involves the cyclization of a suitably substituted aniline precursor. A proposed synthetic workflow is outlined below.

Biological Activity and Structure-Activity Relationships (SAR)

Table 1: Representative Kinase Inhibitory Activity of Substituted Indolin-2-one Analogs

| Compound ID | Indolin-2-one Substitution | Target Kinase | IC50 (nM) | Reference |

| Analog 1 | 5-Fluoro | VEGFR-2 | 20 | [6] |

| Analog 2 | 5-Fluoro | FGF-R1 | 30 | [6] |

| Analog 3 | 5-Fluoro | PDGF-Rβ | 10 | [6] |

| Sunitinib | 5-Fluoro (derivatized) | VEGFR-2 | 9 | [5] |

| SU6668 | Unsubstituted (derivatized) | VEGFR-2 | 40 | [5] |

| Analog 4 | 6-Methoxycarbonyl | VEGFR-2 | <10 | [11] |

| Analog 5 | 6-Methoxycarbonyl | PDGFRα | <10 | [11] |

| Analog 6 | 6-Methoxycarbonyl | FGFR-1 | <20 | [11] |

Note: This table presents data for analogs to illustrate the potential activity of the 7-chloro-5-fluoroindolin-2-one scaffold.

Signaling Pathways

The primary mechanism of action for many indolin-2-one-based kinase inhibitors is the blockade of the VEGFR and PDGFR signaling pathways. By binding to the ATP-binding site of these receptors, the inhibitors prevent their autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to an inhibition of endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis and growth.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[12][13][14][15][16]

Materials:

-

Kinase of interest (e.g., VEGFR-2, PDGFR-β)

-

Substrate peptide

-

ATP

-

7-Chloro-5-fluoroindolin-2-one test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Luminometer

Protocol Workflow:

Detailed Steps:

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[17][18][19]

Materials:

-

Cancer cell line of interest (e.g., HUVEC, A549, MCF-7)

-

Complete cell culture medium

-

7-Chloro-5-fluoroindolin-2-one test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Future Directions

The 7-chloro-5-fluoroindolin-2-one scaffold represents a promising area for the development of novel kinase inhibitors. Future research should focus on the efficient and scalable synthesis of this core and the generation of a diverse library of 3-substituted derivatives. Comprehensive biological evaluation, including broad kinase profiling and testing in various cancer cell lines, will be crucial to elucidate the full therapeutic potential of this class of compounds. Further structural studies, such as co-crystallization with target kinases, will provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.[20][21][22][23]

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 5. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 9. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. carnabio.com [carnabio.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. hasyweb.desy.de [hasyweb.desy.de]

- 22. Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design and activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Chloro-5-fluoroindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel synthetic compound, 7-Chloro-5-fluoroindolin-2-one. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the predicted spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis, analysis, and application of novel small molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for 7-Chloro-5-fluoroindolin-2-one. These predictions are based on established principles of spectroscopy and analysis of its molecular structure.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.0 - 8.5 | br s | - | 1 | N-H |

| ~ 7.0 - 7.2 | d | ~ 8.0 | 1 | Ar-H |

| ~ 6.8 - 7.0 | d | ~ 8.0 | 1 | Ar-H |

| ~ 3.6 | s | - | 2 | CH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O |

| ~ 155 - 160 (d, J ≈ 240 Hz) | C-F |

| ~ 140 | Ar-C |

| ~ 130 | Ar-C |

| ~ 125 (d, J ≈ 10 Hz) | Ar-C |

| ~ 115 (d, J ≈ 25 Hz) | Ar-C |

| ~ 110 | Ar-C-Cl |

| ~ 35 | CH₂ |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 185.0 | [M+H]⁺ (Monoisotopic mass for C₈H₅ClFNO) |

| 187.0 | [M+H]⁺ isotope peak due to ³⁷Cl |

| 157.0 | [M+H - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for a small organic molecule such as 7-Chloro-5-fluoroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

a. Weigh approximately 5-10 mg of 7-Chloro-5-fluoroindolin-2-one.

-

b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

c. Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

a. Instrument: 400 MHz (or higher) NMR spectrometer.

-

b. Solvent: CDCl₃.

-

c. Temperature: 298 K.

-

d. Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

e. Number of Scans: 16-64, depending on sample concentration.

-

f. Relaxation Delay: 1-2 seconds.

-

g. Spectral Width: -2 to 12 ppm.

-

h. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

a. Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

b. Solvent: CDCl₃.

-

c. Temperature: 298 K.

-

d. Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

e. Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

f. Relaxation Delay: 2-5 seconds.

-

g. Spectral Width: 0 to 200 ppm.

-

h. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

a. Prepare a stock solution of 7-Chloro-5-fluoroindolin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

b. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Data Acquisition (LC-MS with ESI):

-

a. Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization source.

-

b. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

c. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Scan Range: m/z 50-500.

-

-

d. Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel synthetic compound like 7-Chloro-5-fluoroindolin-2-one.

An In-depth Technical Guide on the Solubility and Stability of 7-Chloro-5-fluoroindolin-2-one

Disclaimer: As of December 2025, publicly available experimental data on the solubility and stability of 7-Chloro-5-fluoroindolin-2-one is limited. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining the necessary experimental protocols and data presentation structures based on established pharmaceutical industry standards and data for structurally related compounds. It is intended to serve as a foundational resource for initiating a thorough physicochemical evaluation of this molecule.

Introduction

7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of the indolinone scaffold, a core structure in many biologically active compounds. The strategic placement of chlorine and fluorine atoms can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its potential as a therapeutic agent.[1] Poor solubility can impede absorption and bioavailability, while instability can lead to the formation of degradation products with altered efficacy or toxicity.[2][3] Therefore, a comprehensive understanding of these parameters is essential in early-stage drug discovery and development.[4][5]

This technical guide details the methodologies for assessing the aqueous and organic solubility of 7-Chloro-5-fluoroindolin-2-one, as well as its stability under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Physicochemical Properties

While experimental data is scarce, some basic physicochemical properties of 7-Chloro-5-fluoroindolin-2-one have been calculated and are available from chemical suppliers. These properties provide initial insights into the molecule's behavior.

| Property | Value (Calculated) | Data Source |

| Molecular Formula | C₈H₅ClFNO | ChemScene[6] |

| Molecular Weight | 185.58 g/mol | ChemScene[6] |

| LogP | 1.9737 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[6] |

| Hydrogen Bond Acceptors | 1 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Rotatable Bonds | 0 | ChemScene[6] |

Solubility Assessment

A thorough evaluation of a compound's solubility is crucial for formulation development and predicting its in vivo performance.[2][5] Both thermodynamic and kinetic solubility should be determined.

The following table is structured to present both predicted and experimental solubility data. Currently, only predicted data is available.

| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (µg/mL) | Experimental Solubility (µM) |

| Water (pH 7.4) | 25 | - | Data not available | Data not available |

| Simulated Gastric Fluid (pH 1.2) | 37 | - | Data not available | Data not available |

| Simulated Intestinal Fluid (pH 6.8) | 37 | - | Data not available | Data not available |

| Phosphate Buffered Saline (PBS) | 25 | - | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | High | Data not available | Data not available |

| Ethanol | 25 | - | Data not available | Data not available |

| Methanol | 25 | - | Data not available | Data not available |

| Acetonitrile | 25 | - | Data not available | Data not available |

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of solid 7-Chloro-5-fluoroindolin-2-one to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for 24-72 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by high-speed centrifugation or filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of 7-Chloro-5-fluoroindolin-2-one in the clear supernatant or filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Reporting: Report the solubility in µg/mL and µM.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium. This is a high-throughput method often used in early drug discovery.[2][3]

Protocol (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a concentrated stock solution of 7-Chloro-5-fluoroindolin-2-one in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[7][8][9]

The following table summarizes the conditions for forced degradation studies as recommended by ICH guidelines. The results for 7-Chloro-5-fluoroindolin-2-one would be populated upon experimental investigation.

| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (and their % area) |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | 2, 8, 24 | Room Temp | Data not available | Data not available |

| Thermal | Solid State | 24, 48, 72 | 80 | Data not available | Data not available |

| Photolytic | Solid State & Solution | ICH Q1B exposure | Room Temp | Data not available | Data not available |

Protocol:

-

Sample Preparation: Prepare solutions of 7-Chloro-5-fluoroindolin-2-one (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, expose the solid compound and a solution of the compound to the stress conditions.

-

Stress Application: Expose the samples to the conditions outlined in the table above.

-

Time Points: Withdraw aliquots at specified time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Data Reporting: Report the percentage of degradation of the parent compound and the relative peak areas of the major degradation products.

Visualizations

As no specific signaling pathways for 7-Chloro-5-fluoroindolin-2-one have been identified, a logical workflow for the physicochemical characterization of a new chemical entity (NCE) is presented below. This workflow outlines the key decision points and experimental stages in assessing the viability of a compound for further development.

Caption: Logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

The provided framework outlines the essential studies required to characterize the solubility and stability of 7-Chloro-5-fluoroindolin-2-one. While specific experimental data is not yet available in the public domain, the detailed protocols and data presentation formats in this guide offer a clear path for researchers to generate the necessary information. A thorough understanding of these physicochemical properties is paramount for the successful progression of this, or any, new chemical entity through the drug development pipeline. The generation of such data will be critical in assessing its potential as a therapeutic candidate and in designing appropriate formulations.

References

- 1. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. chemscene.com [chemscene.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Chloro-5-fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-2-one scaffolds are significant pharmacophores found in numerous biologically active compounds and approved drugs. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity, often leading to enhanced therapeutic efficacy.[1] 7-Chloro-5-fluoroindolin-2-one is a dually halogenated heterocyclic compound with potential applications in drug discovery, serving as a valuable building block for more complex pharmaceutical agents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. This document provides a detailed protocol for the microwave-assisted synthesis of 7-Chloro-5-fluoroindolin-2-one.

Reaction Scheme

The proposed synthesis involves the intramolecular cyclization of a substituted 2-aminophenylacetic acid derivative under microwave irradiation. A plausible starting material for this synthesis is 2-(2-amino-3-chloro-5-fluorophenyl)acetic acid.

Figure 1: Proposed reaction scheme for the synthesis of 7-Chloro-5-fluoroindolin-2-one.

Caption: Proposed synthesis of 7-Chloro-5-fluoroindolin-2-one.

Experimental Protocol

This protocol outlines the general steps for the microwave-assisted synthesis of 7-Chloro-5-fluoroindolin-2-one. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2-(2-amino-3-chloro-5-fluorophenyl)acetic acid

-

Dimethylformamide (DMF), anhydrous

-

10 mL microwave reaction vial with a magnetic stir bar

-

Microwave reactor

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for column chromatography elution

Procedure:

-

Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(2-amino-3-chloro-5-fluorophenyl)acetic acid (1.0 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring. The reaction conditions should be optimized, with suggested starting parameters of 120-150 °C for 10-30 minutes.

-

Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature.

-

Extraction: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-Chloro-5-fluoroindolin-2-one.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides a template for summarizing the experimental results. The values presented are hypothetical and should be replaced with actual experimental data.

| Entry | Starting Material (mmol) | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Purity (%) |

| 1 | 1.0 | DMF | 120 | 30 | 100 | 75 | >95 |

| 2 | 1.0 | DMF | 150 | 20 | 150 | 85 | >95 |

| 3 | 1.0 | NMP | 150 | 20 | 150 | 82 | >95 |

NMP: N-Methyl-2-pyrrolidone

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of 7-Chloro-5-fluoroindolin-2-one.

Caption: Workflow for microwave-assisted synthesis.

Safety Precautions

-

Microwave-assisted reactions should be carried out in a dedicated microwave reactor with appropriate safety features.

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMF is a potential reproductive toxin; handle with care.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the microwave-assisted synthesis of 7-Chloro-5-fluoroindolin-2-one. The use of microwave irradiation is anticipated to provide a rapid and efficient method for the synthesis of this and related halogenated indolin-2-ones, which are valuable intermediates in the development of new therapeutic agents. Researchers are encouraged to use this protocol as a starting point and optimize the reaction conditions to suit their specific laboratory setup and requirements.

References

Application Notes and Protocols for 7-Chloro-5-fluoroindolin-2-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-5-fluoroindolin-2-one, also known as 7-chloro-5-fluoro-2-oxindole, is a key heterocyclic building block in medicinal chemistry. Its substituted indolinone core is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of 7-chloro-5-fluoroindolin-2-one as a crucial intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.

Physicochemical Properties of 7-Chloro-5-fluoroindolin-2-one

A summary of the key physicochemical properties of 7-chloro-5-fluoroindolin-2-one is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1260892-91-8 |

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | 185.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥97% |

| Solubility | Soluble in DMSO and methanol |